1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyaniline and 3-methylaniline.
Formation of Pyrrolo[1,2-a]pyrazine Core: The core structure is formed through a cyclization reaction involving the starting materials and a suitable reagent such as a halogenated compound.
Carboxamide Formation:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway or activating a receptor in a signaling cascade.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure but differ in their substitution patterns and functional groups, leading to variations in their reactivity and applications.
Imidazo[1,2-a]pyridines: These compounds also have a similar heterocyclic core but differ in the nitrogen positioning and substitution, affecting their chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-28-20-11-9-18(10-12-20)22-21-8-5-13-25(21)14-15-26(22)23(27)24-19-7-4-6-17(2)16-19/h4-13,16,22H,3,14-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCOUPSGRDSPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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